molecular formula C20H22N4O3S B2438124 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide CAS No. 392321-13-0

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide

Cat. No.: B2438124
CAS No.: 392321-13-0
M. Wt: 398.48
InChI Key: LGHFUZQTURDULX-UHFFFAOYSA-N
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Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The adamantyl group, a bulky and rigid structure, is known for its stability and resistance to metabolic degradation. This compound has garnered interest due to its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions. The reaction usually requires heating and may involve the use of catalysts to improve yield and selectivity.

    Introduction of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate electrophile in the presence of a Lewis acid catalyst.

    Nitration of Benzamide: The nitration of benzamide can be achieved by treating it with a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group onto the benzamide ring.

    Coupling Reactions: The final step involves coupling the thiadiazole ring with the nitrated benzamide through an amide bond formation. This can be achieved using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Hydroxylated or ketone derivatives of the adamantyl group.

    Reduction: Amino derivatives of the benzamide ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide has been studied for its potential therapeutic applications in various fields:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its antimicrobial and antifungal properties, showing activity against various pathogens.

    Medicine: The compound has shown potential as an anti-inflammatory and anticancer agent. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), enzymes involved in inflammation and cancer progression.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and unique structural properties.

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide involves the modulation of various biological pathways:

    Inhibition of Cyclooxygenase-2 (COX-2): The compound inhibits COX-2, an enzyme involved in the production of inflammatory mediators such as prostaglandins. This leads to a reduction in inflammation and pain.

    Inhibition of Histone Deacetylases (HDACs): The compound inhibits HDACs, enzymes that regulate gene expression by removing acetyl groups from histone proteins. This can lead to changes in gene expression, cell cycle arrest, and apoptosis in cancer cells.

Comparison with Similar Compounds

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide can be compared with other thiadiazole derivatives and adamantyl-containing compounds:

    Thiadiazole Derivatives: Compounds such as acetazolamide, methazolamide, and megazol share the thiadiazole core structure and exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and antiepileptic properties.

    Adamantyl-Containing Compounds: Compounds such as amantadine and rimantadine contain the adamantyl group and are known for their antiviral and antiparkinsonian activities.

Uniqueness

The uniqueness of this compound lies in its combination of the thiadiazole ring and the adamantyl group, which imparts stability, resistance to metabolic degradation, and a broad spectrum of biological activities. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-23(17(25)15-3-2-4-16(8-15)24(26)27)19-22-21-18(28-19)20-9-12-5-13(10-20)7-14(6-12)11-20/h2-4,8,12-14H,5-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHFUZQTURDULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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